molecular formula C12H13N3O B2691902 N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 312507-33-8

N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B2691902
CAS No.: 312507-33-8
M. Wt: 215.256
InChI Key: BKKNPEMVSMAJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine ( 312507-33-8) is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This pyrimidine-amine derivative is offered for research use and is available with a high purity level of 95% to 99% . As a member of the diarylamine chemical class, this compound is of significant interest in medicinal chemistry and drug discovery. Structurally related tertiary diarylamine derivatives have been identified in scientific literature as a novel class of tubulin polymerization inhibitors that target the colchicine binding site . These inhibitors disrupt microtubule dynamics, which plays a crucial role in cell division, making them promising candidates for investigating new anticancer and antiproliferative agents . The structural motif of an amine-linked methoxyphenyl ring and a methyl-substituted pyrimidine ring provides a versatile scaffold for chemical exploration and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in various packaging options to suit laboratory-scale needs .

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-7-12(14-8-13-9)15-10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKNPEMVSMAJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the condensation of 4-methoxyaniline with 6-methyl-2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 4-methoxyaniline displaces the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been studied for its potential as an anticancer agent . Its mechanism of action involves inhibiting key enzymes and pathways associated with tumor growth.

Key Findings:

  • Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells.
Study ReferenceActivityIC50 (µM)Target
Kato et al.Cancer Cell Growth Inhibition0.87 - 12.91MCF-7 Cells
MDPIGeneral Anticancer ActivityNot specifiedVarious Cancer Lines

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in cancer progression, such as kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Mechanism of Action:

  • Kinase Inhibition : By targeting specific kinases, this compound can disrupt signaling pathways essential for cancer cell survival.

Biological Research

Beyond its anticancer properties, the compound is being investigated for other biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against bacterial strains.
  • Neuroprotective Effects : Ongoing research is exploring its role in neurodegenerative diseases.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as an effective treatment option.

Case Study 2: Enzyme Targeting in Cancer Therapy

In another study, the compound was tested for its ability to inhibit the activity of specific kinases involved in cell signaling pathways crucial for tumor growth. The results showed that it effectively reduced kinase activity, leading to decreased proliferation of cancer cells.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features Biological/Physical Properties
N-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine 4-(4-MeO-phenylamino), 6-methyl 215.25 Dihedral angle: 37.5° (pyrimidine vs. methoxyphenyl); intramolecular H-bonding Antibacterial potential (inferred from analogs)
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY) 4-(4-Me-phenylamino), 6-methyl 199.25 Reduced solubility vs. methoxy analog; planar conformation Not reported
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine 5-(4-F-anilinomethyl), 4-(4-Me-phenyl) 363.41 Dihedral angle: 70.1° (pyrimidine vs. fluorophenyl); weak C–H∙∙∙F interactions Antibacterial activity demonstrated
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methylpyrimidin-4-amine 4-(4-Cl-phenylamino), 5-(4-Cl-anilinomethyl) 372.27 Intramolecular N–H∙∙∙N (2.94 Å); enhanced halogen bonding Higher antifungal activity vs. methoxy analog
2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine (G868-1212) 2-piperazinylsulfonyl, 4-MeO-phenyl 511.64 Bulky sulfonyl-piperazine group; enhanced steric hindrance KCa2 channel modulator (hypothesized)

Crystallographic and Conformational Differences

  • In contrast, trifluoromethyl-substituted analogs (e.g., ) exhibit perpendicular orientations (70.7°–79.7°), favoring hydrophobic interactions .
  • Hydrogen Bonding :

    • The methoxy group participates in weak C–H∙∙∙O interactions, unlike halogenated derivatives (e.g., 4-chloro) that form stronger N–H∙∙∙N bonds (2.94 Å vs. 2.98 Å in methoxy analog) .

Biological Activity

N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in various disease processes. Research suggests that it may:

  • Inhibit specific kinases that play critical roles in cell proliferation.
  • Interfere with DNA synthesis, leading to reduced cell division in cancer cells.
  • Exhibit antimicrobial effects by disrupting microbial cell functions.

Anticancer Activity

This compound has shown promising results in various studies focused on its anticancer properties:

  • Cytotoxicity Studies : Preliminary studies indicate that this compound exhibits significant cytotoxic activity against several human tumor cell lines, including A549 (lung cancer) and DU145 (prostate cancer). The reported GI50 values range from 2.40 to 13.5 µM, indicating potent activity against these cell lines .
  • Mechanisms of Action : It has been observed that the compound can induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process. For instance, related compounds have demonstrated EC50 values for caspase activation as low as 2 nM .
  • Resistance Overcoming : Notably, compounds similar to this compound have been shown to be effective against drug-resistant cancer cell lines, suggesting potential therapeutic advantages in overcoming resistance mechanisms .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in the treatment of infections:

  • Broad-Spectrum Activity : Initial studies suggest that this compound may possess broad-spectrum antimicrobial activity, potentially inhibiting the growth of various bacteria and fungi .
  • Mechanism Insights : Its antimicrobial effects are hypothesized to stem from its ability to disrupt microbial cellular processes, although specific molecular targets remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

CompoundStructural FeaturesBiological Activity
This compoundPyrimidine core with 4-methoxy substitutionAnticancer and antimicrobial
2-Chloro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amineChlorine substitutionEnhanced anticancer activity with lower toxicity
2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-aminePiperazine ring additionImproved solubility and bioavailability

Case Studies and Research Findings

  • High Throughput Screening : A study utilizing high-throughput screening identified related compounds that induced apoptosis effectively at nanomolar concentrations, providing a basis for further investigation into this compound's potential as an anticancer agent .
  • In Vivo Studies : Animal studies have shown that derivatives of this compound maintain efficacy in vivo against human cancer models, supporting its potential for therapeutic use .
  • Comparative Analysis : When compared to similar compounds, this compound exhibited unique reactivity patterns and biological activities, emphasizing the importance of structural modifications in enhancing potency and selectivity .

Q & A

Q. Critical Parameters :

  • Temperature control (22–80°C) to avoid side reactions.
  • Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of pyrimidine to amine derivatives) .

Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine ring carbons at δ 150–160 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. For example:
    • Pyrimidine ring planarity deviations (<0.01 Å).
    • Dihedral angles between aromatic rings (e.g., 12.8° between pyrimidine and phenyl groups) .
  • Hydrogen Bonding Analysis : Identify intramolecular N–H⋯N interactions (e.g., N4–H4⋯N5 in polymorphs) using SHELXL refinement .

Advanced: How can contradictions in crystallographic data for polymorphic forms be resolved?

Methodological Answer:

  • High-Resolution Data Collection : Use synchrotron radiation to improve data quality for weakly diffracting crystals.
  • SHELX Refinement : Apply restraints for disordered moieties (e.g., trifluoromethyl groups) and validate with R-factor convergence (<0.05) .
  • Comparative Analysis : Contrast dihedral angles and hydrogen-bonding networks across polymorphs. For example:
    • Polymorph A: Dihedral angle = 5.2°, C–H⋯π interactions.
    • Polymorph B: Dihedral angle = 6.4°, N–H⋯O interactions .
  • Thermal Ellipsoid Modeling : Assess atomic displacement parameters (ADPs) to identify static vs. dynamic disorder .

Advanced: What methodologies are used to correlate structural features with antimicrobial activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Effects : Compare bioactivity of derivatives with varying groups (e.g., trifluoromethyl vs. methoxy) using MIC (Minimum Inhibitory Concentration) assays .
    • Hydrophobicity Analysis : Measure logP values to assess membrane penetration (e.g., trifluoromethyl increases lipophilicity) .
  • Molecular Docking : Simulate binding to target enzymes (e.g., fungal cytochrome P450) using software like AutoDock. Key interactions:
    • π-Stacking between phenyl rings and aromatic residues.
    • Hydrogen bonds with catalytic site residues (e.g., Asp132) .

Basic: How is the compound’s purity validated in biological testing?

Methodological Answer:

  • HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C20_{20}H18_{18}F3_3N5_5O requires C 58.11%, H 4.39%) .
  • Melting Point Consistency : Sharp melting points (±1°C deviation) indicate purity (e.g., 168–170°C) .

Advanced: How are statistical methods applied to resolve contradictory bioassay data?

Methodological Answer:

  • Dose-Response Modeling : Fit data to Hill equations (e.g., IC50_{50} calculations) using nonlinear regression (GraphPad Prism) .
  • ANOVA with Post Hoc Tests : Compare activity across derivatives (e.g., Tukey’s test for significant MIC differences at p < 0.05).
  • Principal Component Analysis (PCA) : Reduce dimensionality of structural descriptors (e.g., logP, polar surface area) to identify activity trends .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Optimize continuous coupling reactions (residence time = 30 min, T = 60°C) to improve reproducibility .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., 10% Pd/C, 50 psi H2_2, 80% yield) .
  • DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., solvent polarity, temperature) affecting reaction efficiency .

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